{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid
CAS No.: 914206-02-3
VCID: VC2791651
Molecular Formula: C12H10ClNO2S2
Molecular Weight: 299.8 g/mol
* For research use only. Not for human or veterinary use.
![{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid - 914206-02-3](/images/structure/VC2791651.png)
Description |
{2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound with a molecular formula of C12H10ClNO2S2 and a molecular weight of 299.8 g/mol . It is primarily used as a building block in chemical synthesis, particularly in the development of pharmaceuticals and other organic compounds. This article will delve into the properties, synthesis, and potential applications of this compound. Spectroscopic DataWhile specific spectroscopic data (e.g., NMR, IR) for this compound are not widely reported, it is typically characterized using standard analytical techniques such as Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy. Potential ApplicationsThis compound is primarily used as an intermediate in the synthesis of more complex molecules, particularly in pharmaceutical research. Its unique structure makes it a valuable building block for creating compounds with potential biological activities. {2-[(3-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acidThis compound is similar in structure but differs in the position of the chlorine atom on the benzyl ring. It also has a molecular weight of 299.8 g/mol and is used in similar applications .
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CAS No. | 914206-02-3 | ||||||||||||
Product Name | {2-[(4-Chlorobenzyl)thio]-1,3-thiazol-4-yl}acetic acid | ||||||||||||
Molecular Formula | C12H10ClNO2S2 | ||||||||||||
Molecular Weight | 299.8 g/mol | ||||||||||||
IUPAC Name | 2-[2-[(4-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]acetic acid | ||||||||||||
Standard InChI | InChI=1S/C12H10ClNO2S2/c13-9-3-1-8(2-4-9)6-17-12-14-10(7-18-12)5-11(15)16/h1-4,7H,5-6H2,(H,15,16) | ||||||||||||
Standard InChIKey | FOMVONUACZRSRI-UHFFFAOYSA-N | ||||||||||||
SMILES | C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)Cl | ||||||||||||
Canonical SMILES | C1=CC(=CC=C1CSC2=NC(=CS2)CC(=O)O)Cl | ||||||||||||
PubChem Compound | 42281669 | ||||||||||||
Last Modified | Aug 16 2023 |
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